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molecular formula C18H26N2S B8309735 N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-propanamine

N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-propanamine

Cat. No. B8309735
M. Wt: 302.5 g/mol
InChI Key: HLVZQLFKYGMNEJ-UHFFFAOYSA-N
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Patent
US04144349

Procedure details

A mixture of 21.7g (0.1 mole) of 1,2,4,5,6,7-hexahydrothiocino-[5,4-b]indole, 4.29g (0.102 mole) of 57% dispersion sodium hydride and 12.16g (0.1 mole) of 3-dimethylaminopropyl chloride is treated according to the procedure in Example 6. Recrystallization from pentane affords 20.5g (68%) of an analytical sample, m.p. 70°-71° C.
Name
1,2,4,5,6,7-hexahydrothiocino-[5,4-b]indole
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.16 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[NH:8][C:7]=2[CH2:6][CH2:5][CH2:4][S:3][CH2:2]1.[H-].[Na+].[CH3:18][N:19]([CH3:24])[CH2:20][CH2:21][CH2:22]Cl>>[CH3:18][N:19]([CH3:24])[CH2:20][CH2:21][CH2:22][N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]2[CH2:1][CH2:2][S:3][CH2:4][CH2:5][CH2:6][C:7]1=2 |f:1.2|

Inputs

Step One
Name
1,2,4,5,6,7-hexahydrothiocino-[5,4-b]indole
Quantity
21.7 g
Type
reactant
Smiles
C1CSCCCC=2NC=3C=CC=CC3C21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12.16 g
Type
reactant
Smiles
CN(CCCCl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated
CUSTOM
Type
CUSTOM
Details
Recrystallization from pentane
CUSTOM
Type
CUSTOM
Details
affords 20.5g (68%) of an analytical sample, m.p. 70°-71° C.

Outcomes

Product
Name
Type
Smiles
CN(CCCN1C2=C(C=3C=CC=CC13)CCSCCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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